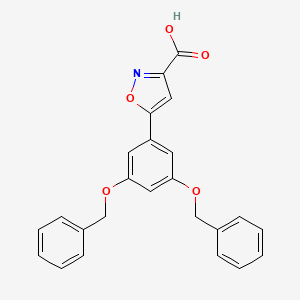
5-(3,5-Bis(benzyloxy)phenyl)isoxazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,5-Bis(benzyloxy)phenyl)isoxazole-3-carboxylic acid is a compound belonging to the isoxazole family, which is known for its wide range of biological activities and therapeutic potential . Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
The synthesis of 5-(3,5-Bis(benzyloxy)phenyl)isoxazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cycloaddition of α,β-acetylenic oximes, which leads to substituted isoxazoles under moderate reaction conditions . Another approach is the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions . Industrial production methods often employ catalyst-free and microwave-assisted one-pot synthesis techniques, which are efficient and environmentally friendly .
Chemical Reactions Analysis
5-(3,5-Bis(benzyloxy)phenyl)isoxazole-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include tert-butyl nitrite, isoamyl nitrite, and sodium azide . For example, the oxidation of propargylamines to oximes followed by intramolecular cyclization can produce a series of isoxazoles . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, isoxazole derivatives have shown potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . The unique structure of 5-(3,5-Bis(benzyloxy)phenyl)isoxazole-3-carboxylic acid makes it a valuable compound for drug discovery and development .
Mechanism of Action
The mechanism of action of 5-(3,5-Bis(benzyloxy)phenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to bind to various biological targets, including enzymes and receptors, which mediate their therapeutic effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar compounds to 5-(3,5-Bis(benzyloxy)phenyl)isoxazole-3-carboxylic acid include other isoxazole derivatives such as 3-(benzyloxy)isoxazole-5-carboxylic acid methyl ester and 3,5-bis(3ʹ-indolyl)isoxazoles . These compounds share the isoxazole core structure but differ in their substituents, which can impart different biological activities and properties .
Properties
Molecular Formula |
C24H19NO5 |
|---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
5-[3,5-bis(phenylmethoxy)phenyl]-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C24H19NO5/c26-24(27)22-14-23(30-25-22)19-11-20(28-15-17-7-3-1-4-8-17)13-21(12-19)29-16-18-9-5-2-6-10-18/h1-14H,15-16H2,(H,26,27) |
InChI Key |
YDZXESQRTLXKQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)C3=CC(=NO3)C(=O)O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




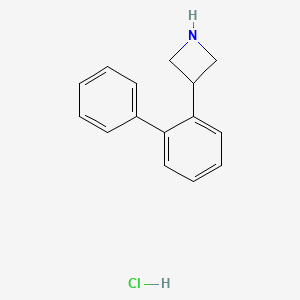

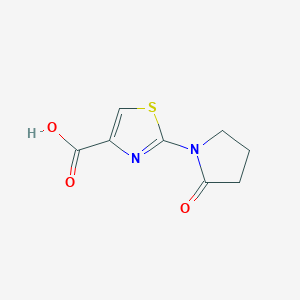
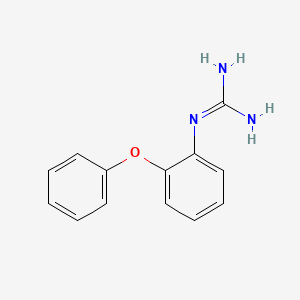
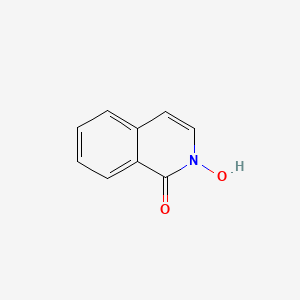

![3-Boc-2-methyl-3-azaspiro[5.5]undecan-9-one](/img/structure/B13699656.png)
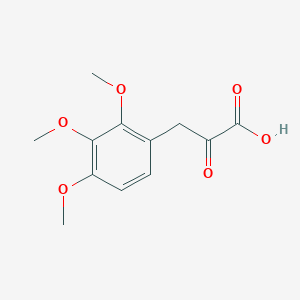

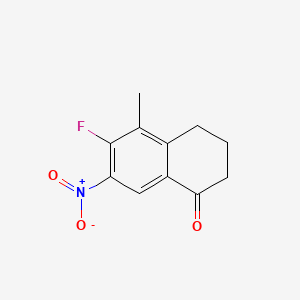
![2-Boc-octahydro-1H-cyclopenta[c]pyridin-5-ol](/img/structure/B13699678.png)
![2,4-Dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one](/img/structure/B13699696.png)
